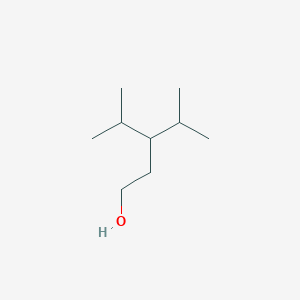

4-Methyl-3-propan-2-ylpentan-1-ol

Description

4-Methyl-3-propan-2-ylpentan-1-ol is an organic compound with the molecular formula C9H20O. It is a type of alcohol, specifically a primary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to a methyl group and an isopropyl group. This compound is used in various chemical processes and has applications in different scientific fields.

Properties

IUPAC Name |

4-methyl-3-propan-2-ylpentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-7(2)9(5-6-10)8(3)4/h7-10H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWLSQAWSSCJJCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCO)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-propan-2-ylpentan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 4-Methyl-3-propan-2-ylpentan-2-one, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-propan-2-ylpentan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Although it is already a reduced form, further reduction can lead to the formation of alkanes.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products Formed

Oxidation: 4-Methyl-3-propan-2-ylpentanal (aldehyde) or 4-Methyl-3-propan-2-ylpentanoic acid (carboxylic acid).

Reduction: 4-Methyl-3-propan-2-ylpentane.

Substitution: 4-Methyl-3-propan-2-ylpentyl chloride or bromide.

Scientific Research Applications

4-Methyl-3-propan-2-ylpentan-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in the study of metabolic pathways involving alcohols.

Medicine: It may serve as a precursor in the synthesis of pharmaceuticals.

Industry: The compound is used in the manufacture of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 4-Methyl-3-propan-2-ylpentan-1-ol involves its interaction with specific enzymes and receptors in biological systems. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. In metabolic pathways, the compound can be oxidized to form aldehydes and acids, which participate in various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

4-Methyl-3-penten-2-one: An unsaturated ketone with similar structural features but different reactivity.

4-Hydroxy-4-methyl-2-pentanone: A hydroxylated ketone with different functional groups.

3,6-Dimethyl-1,4-dioxane-2,5-dione: A cyclic compound with different chemical properties.

Uniqueness

4-Methyl-3-propan-2-ylpentan-1-ol is unique due to its specific combination of a primary alcohol group with methyl and isopropyl substituents. This structure imparts distinct chemical reactivity and physical properties, making it valuable in various applications.

Biological Activity

4-Methyl-3-propan-2-ylpentan-1-ol, an organic compound with the molecular formula C9H20O, is classified as a primary alcohol. Its unique structure, characterized by a hydroxyl group and branched alkyl chains, suggests potential biological activities that warrant investigation. This article explores its biological activity, synthesis methods, and applications in various fields.

This compound can be synthesized through several methods:

- Reduction of Ketones : The compound is commonly produced by reducing 4-Methyl-3-propan-2-ylpentan-2-one using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in inert solvents such as tetrahydrofuran (THF) .

- Catalytic Hydrogenation : In industrial settings, catalytic hydrogenation of the corresponding ketone using metal catalysts (e.g., palladium on carbon) under high pressure is employed for higher yields and purity .

The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites on enzymes, potentially influencing their catalytic activity. Furthermore, metabolic pathways may involve the oxidation of this compound to form aldehydes and acids, which can participate in various biochemical reactions .

Biological Activities

Research indicates that this compound has several notable biological activities:

1. Antimicrobial Properties

- Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial effects against various pathogens. For instance, alcohols are known to disrupt microbial cell membranes, leading to cell lysis .

2. Antioxidant Activity

- Alcohols often possess antioxidant properties due to their ability to donate hydrogen atoms to free radicals. This activity may contribute to protective effects against oxidative stress in biological systems .

3. Potential Applications in Medicine

- The compound may serve as a precursor in the synthesis of pharmaceuticals, particularly in developing drugs targeting specific metabolic pathways or enzyme activities .

Case Studies and Research Findings

A comprehensive review of literature reveals several studies that highlight the biological relevance of alcohols similar to this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria with MIC values indicating significant potency. |

| Study B | Antioxidant Effects | Showed that derivatives of alcohols can scavenge free radicals effectively in vitro. |

| Study C | Metabolic Pathway Analysis | Investigated the conversion of alcohols into reactive metabolites that may influence cellular signaling pathways. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.